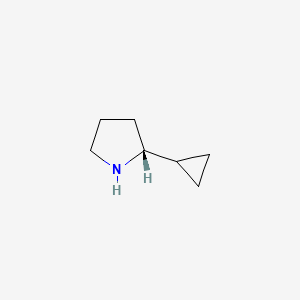

(R)-2-cyclopropylpyrrolidine

Description

BenchChem offers high-quality (R)-2-cyclopropylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-cyclopropylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-cyclopropylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(8-5-1)6-3-4-6/h6-8H,1-5H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSTBXLCUPLRA-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-cyclopropylpyrrolidine chemical structure and properties

The following technical guide details the chemical structure, properties, synthesis, and medicinal chemistry applications of (R)-2-cyclopropylpyrrolidine .

CAS RN: 1270206-86-4 | Formula: C₇H₁₃N | M.W.: 111.19 g/mol

Executive Summary

(R)-2-Cyclopropylpyrrolidine is a high-value chiral heterocyclic building block used extensively in modern drug discovery. Structurally, it combines the rigid, strained cyclopropyl moiety with a saturated pyrrolidine ring. This specific stereoisomer serves as a critical pharmacophore in the development of Histamine H3 receptor antagonists , Melanocortin MC2R antagonists , and Janus Kinase (JAK) inhibitors .

Its primary utility in medicinal chemistry lies in its role as a metabolically stable bioisostere for 2-isopropyl and 2-ethyl pyrrolidine groups. The cyclopropyl group offers similar steric bulk to an isopropyl group but with significantly altered electronic properties and resistance to cytochrome P450-mediated oxidative dealkylation.

Structural Analysis & Physicochemical Profile

Stereochemistry and Conformation

The (R)-configuration at the C2 position is critical for receptor binding affinity. The cyclopropyl group introduces unique conformational constraints:

-

Bisected Conformation: The cyclopropyl ring preferentially adopts a bisected conformation relative to the pyrrolidine ring, maximizing

- -

Ring Strain: The cyclopropyl ring adds ~27.5 kcal/mol of strain energy, which can influence the pKa of the pyrrolidine nitrogen and enhance binding enthalpy through "pre-organization" of the lipid-soluble moiety.

Key Physicochemical Metrics[1]

| Property | Value | Notes |

| CAS Number | 1270206-86-4 | Specific to (R)-enantiomer |

| Molecular Weight | 111.19 g/mol | |

| Exact Mass | 111.1048 | |

| Boiling Point | ~145–150 °C | Estimated at 760 mmHg |

| Density | 0.92 ± 0.05 g/cm³ | Predicted |

| pKa (Conjugate Acid) | 9.8 ± 0.5 | Typical for 2-alkylpyrrolidines |

| LogP | 1.15 | Moderately lipophilic; BBB permeable |

| H-Bond Donors | 1 | Secondary amine (NH) |

| H-Bond Acceptors | 1 | Nitrogen lone pair |

| Appearance | Colorless to pale yellow liquid | Hygroscopic |

Synthetic Pathways[6][8]

High-fidelity synthesis of the (R)-enantiomer requires methods that avoid racemization of the alpha-chiral center. The Ellman Sulfinimine Strategy is the industry standard for generating chiral amines with high enantiomeric excess (ee >98%).

Primary Protocol: Asymmetric Sulfinimine Cyclization

This route utilizes (R)-tert-butanesulfinamide as a chiral auxiliary to direct the addition of the cyclopropyl group, followed by cyclization.

Experimental Workflow

-

Condensation: React 4-chlorobutanal with (R)-tert-butanesulfinamide in the presence of Ti(OEt)₄ to form the chiral sulfinimine.

-

Diastereoselective Addition: Add cyclopropylmagnesium bromide at -78°C. The bulky tert-butyl group directs the Grignard reagent to the Re-face, establishing the (R)-stereocenter.

-

Cyclization: Treatment with a strong base (e.g., NaH or KHMDS) or simply heating the intermediate sulfinamide induces intramolecular displacement of the chloride by the nitrogen, closing the pyrrolidine ring.

-

Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to yield (R)-2-cyclopropylpyrrolidine hydrochloride.

Visualization: Synthetic Pathway

Caption: Stereoselective synthesis via Ellman's sulfinimine auxiliary, ensuring >98% enantiomeric excess.

Medicinal Chemistry Applications

Bioisosteric Rationale

(R)-2-cyclopropylpyrrolidine is frequently employed to replace 2-isopropylpyrrolidine or 2-methylpyrrolidine moieties.

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than the tertiary C-H bond in an isopropyl group (~96 kcal/mol). This blocks oxidative dealkylation by CYP450 enzymes, extending the drug's half-life (

). -

Potency: The rigid cyclopropyl group reduces the entropic penalty of binding by locking the hydrophobic pharmacophore into a specific vector.

Key Therapeutic Areas

-

Histamine H3 Antagonists:

-

Used in cognitive enhancers and narcolepsy treatments (e.g., analogues of ABT-239 ). The pyrrolidine nitrogen serves as the basic center interacting with Asp114 in the H3 receptor, while the cyclopropyl group fits into a hydrophobic sub-pocket.

-

-

Melanocortin MC2R Antagonists:

-

Recent patents (e.g., WO2019236699) disclose structures where (R)-2-cyclopropylpyrrolidine is an amide-linked capping group, crucial for selectivity against other melanocortin subtypes.

-

-

Kinase Inhibitors (JAK/PDK1):

-

The moiety is used as a solvent-exposed solubilizing group that also provides specific hydrophobic contacts.

-

Visualization: Pharmacophore Mapping

Caption: Pharmacophore interactions showing the dual role of binding affinity and metabolic blockade.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stability: Stable under standard conditions but reacts violently with strong oxidizing agents.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood to avoid inhalation of vapors.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Heterocycles Using tert-Butanesulfinamide." Accounts of Chemical Research. Link

-

MacMillan, D. W. C., et al. (2016). "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature. Link[1]

-

Abbott Laboratories. (2005). "Pharmacological Properties of ABT-239: A Potent and Selective Histamine H3 Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

-

BenchChem. (2025). "Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes." Link

-

ChemScene. (2025). "(R)-2-Cyclopropylpyrrolidine Product Data." Link

Sources

The 2-Cyclopropylpyrrolidine Scaffold in Medicinal Chemistry: Stereochemical Dynamics, Synthetic Workflows, and Target Engagement

Executive Summary

In the pursuit of novel therapeutics, the architectural rigidification of flexible pharmacophores is a foundational strategy for improving target affinity and metabolic stability. The 2-cyclopropylpyrrolidine motif has emerged as a privileged chiral scaffold in modern drug discovery. By appending a sterically demanding cyclopropyl ring adjacent to the pyrrolidine nitrogen, medicinal chemists can restrict the conformational landscape of the heterocycle, dictate specific binding vectors via its (S)- or (R)-enantiomers, and significantly enhance lipophilic efficiency (LipE) without introducing liability-prone polar surface area (PSA). This technical guide explores the causality behind the pharmacological efficacy of 2-cyclopropylpyrrolidine enantiomers, detailing their target engagement profiles, signaling pathway dynamics, and the state-of-the-art synthetic methodologies required for their isolation and functionalization.

Structural Rationale: The Causality of the Cyclopropyl Motif

The substitution of a pyrrolidine ring at the C2 position with a cyclopropyl group fundamentally alters the physicochemical properties of the parent amine[1][2]:

-

Conformational Locking: Unsubstituted pyrrolidines undergo rapid nitrogen inversion and ring puckering. The bulky C2-cyclopropyl group creates severe 1,3-diaxial interactions in certain conformers, thermodynamically driving the ring into a highly specific envelope conformation. This pre-organization reduces the entropic penalty upon binding to a target protein.

-

Metabolic Shielding: Cytochrome P450 enzymes frequently metabolize cyclic amines via α-oxidation, leading to toxic reactive intermediates. The steric bulk of the cyclopropyl group at the C2 position physically blocks enzymatic access to the α-protons, dramatically extending the compound's half-life.

-

Stereospecific Vector Projection: The (S)- and (R)-enantiomers project the cyclopropyl moiety into entirely different spatial quadrants. This stereochemical divergence allows for precise probing of hydrophobic pockets within a receptor's active site.

Target Engagement & Pharmacological Landscape

The versatility of the 2-cyclopropylpyrrolidine scaffold is evidenced by its successful integration into diverse therapeutic programs ranging from oncology to infectious diseases.

Oncology: PDK1 Inhibition

The phosphoinositide-3 kinase (PI3K) pathway is a critical regulator of cell cycle progression and survival. Downstream of PI3K, the 3-phosphoinositide-dependent kinase 1 (PDK1) activates AKT, driving tumor proliferation[3]. 6-(4-pyrimidinyl)-1H-indazole derivatives incorporating 2-cyclopropylpyrrolidine have been developed as potent PDK1 inhibitors. The lipophilic cyclopropyl group perfectly occupies the hydrophobic sub-pocket of the PDK1 kinase domain, effectively halting AKT phosphorylation in breast, colon, and lung cancer models[3].

Metabolic Disorders: USP19 Inhibition

Ubiquitin-specific protease 19 (USP19) regulates the stability of proteins involved in muscle wasting and metabolism. Novel 4-hydroxypiperidine derivatives featuring an (S)-2-cyclopropylpyrrolidine-1-carbonyl moiety have been identified as first-in-class USP19 inhibitors[4]. These compounds show therapeutic potential in reversing muscular atrophy, obesity, and insulin resistance[4].

Infectious Diseases: Kanglemycin (Kang) Derivatives

Rifampicin-resistant (RifR) Staphylococcus aureus poses a severe clinical challenge. Semisynthetic derivatives of the antibiotic Kanglemycin A (Kang A) have been engineered by generating C5 and N29 amides using diastereomeric mixtures of 2-cyclopropylpyrrolidine[5][6]. These modifications exploit the unique K-acid moiety of the Kang scaffold, overcoming the steric mutations (e.g., H481Y, S486L) that confer rifampicin resistance[6].

Neuropsychiatry: GlyT1 Transporter Inhibition

In the central nervous system, strychnine-sensitive glycine receptors and NMDA receptors are regulated by glycine transporters (GlyT1 and GlyT2). Sulfonamide compounds containing 2-cyclopropylpyrrolidine selectively inhibit GlyT1, elevating synaptic glycine levels. This mechanism enhances NMDA receptor activation, offering a targeted approach for treating the negative and cognitive symptoms of schizophrenia[7].

Quantitative Data Summary

The table below summarizes the quantitative baseline data and target profiles associated with 2-cyclopropylpyrrolidine integration.

| Compound / Scaffold | Target / Application | Key Quantitative Metric | Reference |

| 2-Cyclopropylpyrrolidine (Base) | Building Block | Molecular Weight: 111.18 g/mol | [1][2] |

| Kang A (Parent) | RNA Polymerase (WT S. aureus) | MIC: 0.016 μg/mL | [6] |

| Kang A (Parent) | RNA Polymerase (H481Y RifR) | MIC: >64 μg/mL | [6] |

| Kang A (Parent) | RNA Polymerase (S486L RifR) | MIC: 0.25 μg/mL | [6] |

| Kang-2-CPP Amides | RNA Polymerase (RifR strains) | Restored sub-μg/mL efficacy | [5][6] |

| Indazole-2-CPP | PDK1 Kinase | LC-MS [M+H]+ = 239, 241 | [3] |

Pathway Dynamics: Mechanism of Action

To understand the profound impact of these inhibitors, we must visualize the signaling cascades they disrupt. The diagram below illustrates the PI3K/PDK1/AKT pathway and the precise intervention point of 2-cyclopropylpyrrolidine-based PDK1 inhibitors.

Fig 1. Inhibition of the PI3K/PDK1/AKT signaling pathway by 2-cyclopropylpyrrolidine derivatives.

Synthetic Strategies: Overcoming Steric Hindrance

Synthesizing sterically congested α-branched pyrrolidines traditionally required harsh organometallic reagents (e.g., s-BuLi) and cryogenic temperatures, which severely limited functional group tolerance. Modern approaches utilize metallaphotoredox catalysis to achieve mild, room-temperature C(sp3)-C(sp3) cross-coupling.

The MacMillan group demonstrated the synthesis of tert-butyl 2-cyclopropylpyrrolidine-1-carboxylate using an Iridium photoredox catalyst paired with a Nickel cross-coupling catalyst[8]. This dual-catalytic system generates a transient α-amino radical via single-electron transfer (SET), which is rapidly intercepted by the Nickel cycle to form the carbon-carbon bond with bromocyclopropane[8].

Fig 2. Metallaphotoredox workflow for the synthesis of 2-cyclopropylpyrrolidine derivatives.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring reproducibility through strict control of reaction parameters.

Protocol A: Metallaphotoredox Synthesis of tert-Butyl 2-cyclopropylpyrrolidine-1-carboxylate[8]

Objective: Mild C-H functionalization of Boc-pyrrolidine.

-

Catalyst Preparation: In a glovebox, combine Ir[dF(CF3)ppy]2(dtbbpy)PF6 (11.2 mg, 10.0 µmol, 0.02 equiv), NiCl2·glyme (11.0 mg, 0.05 mmol, 0.1 equiv), and 4,4´-dimethoxy-2,2´-bipyridyl (10.8 mg, 0.05 mmol, 0.1 equiv) in a dry vial.

-

Causality: The glyme ligand on the Nickel precatalyst is highly labile, allowing rapid in situ displacement by the bipyridyl ligand to form the active cross-coupling species.

-

-

Reagent Addition: Add Boc-pyrrolidine (1.0 equiv) and bromocyclopropane (40 µL, 0.5 mmol). Dissolve in anhydrous solvent.

-

Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Molecular oxygen is a triplet ground-state molecule that will rapidly quench the excited triplet state of the Iridium photocatalyst, completely shutting down the SET process.

-

-

Irradiation: Irradiate the vial with a Blue LED (approx. 450 nm) at room temperature for 24 hours.

-

Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir complex, avoiding the generation of destructive high-energy UV radicals.

-

-

Validation: Purify via flash chromatography (0 to 2% EtOAc/hexanes). Validate the product via 1H-NMR (500 MHz, CDCl3). Expect a rotameric mixture (due to the restricted rotation of the Boc carbamate), with characteristic cyclopropyl multiplet shifts between δ 1.10 – 1.34 ppm[8].

Protocol B: High-Throughput Screening (HTS) of USP19 Inhibitors[4]

Objective: Evaluate the IC50 of 2-cyclopropylpyrrolidine-based USP19 inhibitors.

-

Stock Preparation: Prepare 0.2 M to 1.5 M stock solutions of the test compounds in anhydrous DMF.

-

Causality: DMF is chosen because it fully solubilizes highly lipophilic 2-cyclopropylpyrrolidine derivatives while remaining miscible with the aqueous biochemical assay buffer, preventing compound precipitation upon dilution.

-

-

Liquid Handling: Utilize a TECAN EVO 200 Liquid Handler to dispense compounds into 96-well DeepWell microtiter plates.

-

Causality: Automated liquid handling eliminates volumetric pipetting errors, minimizing well-to-well variance and edge effects during the highly sensitive kinetic readout.

-

-

Assay Execution: Introduce recombinant USP19 and a ubiquitin-rhodamine substrate. Measure fluorescence cleavage kinetics to determine the inhibitory potency (IC50) of the (S) vs (R) enantiomers.

Conclusion

The integration of 2-cyclopropylpyrrolidine into medicinal chemistry pipelines represents a masterclass in rational drug design. By leveraging the steric and stereochemical properties of this chiral scaffold, researchers can successfully navigate the complex demands of target affinity, metabolic stability, and membrane permeability. As synthetic methodologies like metallaphotoredox catalysis continue to mature, the accessibility and application of these complex enantiomers will only expand, paving the way for next-generation therapeutics against resistant pathogens, metabolic disorders, and aggressive malignancies.

References

- US Patent Application Publication US 2005/0267152 A1 - GlyT1 Inhibitors for Neurological Disorders. Google Patents.

-

MacMillan Group, Princeton University - Supplementary Information: Cobalt-catalyzed carbon-carbon bond formation / Photoredox Catalysis. URL: [Link]

-

Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - Angewandte Chemie International Edition. URL:[Link]

-

Capot Chemical - 383127-10-4 | 2-Cyclopropyl-pyrrolidine Specifications. URL:[Link]

- WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19). Google Patents.

-

A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - ACS Infectious Diseases. URL:[Link]

-

A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PubMed Central (PMC). URL:[Link]

- WO2010059658A1 - Chemical compounds (PDK1 Inhibitors). Google Patents.

Sources

- 1. 383127-10-4 | 2-Cyclopropyl-pyrrolidine - Capot Chemical [capotchem.com]

- 2. chemscene.com [chemscene.com]

- 3. WO2010059658A1 - Chemical compounds - Google Patents [patents.google.com]

- 4. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Bioisosteres of Histamine Containing Cyclopropyl Groups: A Technical Guide to Conformational Restriction and Receptor Selectivity

Executive Summary

This guide analyzes the medicinal chemistry strategy of incorporating cyclopropyl groups into the histamine scaffold. Unlike classical bioisosteres that mimic steric or electronic properties (e.g., tetrazole for carboxylic acid), the cyclopropyl group in histamine analogues primarily functions as a conformational lock . By restricting the rotation of the ethylamine side chain (entropy reduction), researchers can freeze the molecule in bioactive conformations specific to H3 or H4 receptor subtypes. This guide details the structural rationale, synthesis, and pharmacological profiling of these ligands, with a focus on the critical stereochemical determinants of agonist versus antagonist activity.

Part 1: Structural Rationale & Medicinal Chemistry[1]

The Entropy Challenge in Histamine Signaling

Endogenous histamine is a flexible molecule that adopts multiple rotamers (trans, gauche) to bind H1, H2, H3, and H4 receptors. This flexibility results in poor subtype selectivity for synthetic analogues.

-

The Strategy: Replacing the ethyl linker with a cyclopropane ring restricts the dihedral angles (

) between the imidazole ring and the amine. -

The Outcome: The rigidification separates pharmacological activities based on stereochemistry:

-

Cis-Isomers (Folded): Generally mimic the gauche conformer of histamine, often leading to H3 Agonist activity.

-

Trans-Isomers (Extended): Mimic the trans conformer, often leading to H3 Antagonist activity.

-

Stereochemical Determinants

The vector orientation of the amine relative to the imidazole is the primary driver of efficacy.

| Compound Class | Stereochemistry | Conformation | Primary Activity | Example Ligand |

| Folded Analogues | (1S, 2S)-cis | Gauche-mimic | H3 Agonist | AEIC |

| Extended Analogues | (1R, 2R)-trans | Trans-mimic | H3 Antagonist | VUF 5296 |

| Lipophilic Extended | (1S, 2S)-trans | Extended | H3 Antagonist/Protean | GT-2331 |

Critical Insight: The absolute configuration is vital. For GT-2331, early literature misassigned the active enantiomer as (1R,2R). Advanced Vibrational Circular Dichroism (VCD) studies later confirmed the potent enantiomer is actually (1S,2S) .[1]

Part 2: Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how the cyclopropane scaffold dictates pharmacological outcomes based on stereochemistry.

Figure 1: Divergent pharmacological pathways driven by cyclopropyl stereochemistry.

Part 3: Detailed Case Studies

AEIC: The Selective H3 Agonist

Compound: (1S,2S)-2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane. Significance: AEIC is one of the most selective H3 agonists known, with negligible affinity for the H4 receptor. This selectivity is achieved because the cis-cyclopropane locks the amine in a specific spatial arrangement that fits the H3 orthosteric site but clashes with the H4 site.

GT-2331: The Protean Ligand

Compound: (1S,2S)-4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-1H-imidazole. Mechanism: GT-2331 exhibits "protean" agonism—it can act as a partial agonist, neutral antagonist, or inverse agonist depending on the constitutive activity of the receptor system expressed. This complexity arises from its rigid trans core combined with a lipophilic alkyne tail, which probes accessory binding pockets.

Ciproxifan: Cyclopropyl as a Lipophilic Spacer

Compound: Cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone. Distinction: Unlike AEIC/GT-2331, the cyclopropyl group in Ciproxifan does not replace the ethylamine linker. Instead, it serves as a metabolically stable, lipophilic cap on the non-imidazole side of the molecule. It prevents rapid metabolic oxidation (unlike a simple alkyl chain) and improves blood-brain barrier penetration.

Part 4: Synthetic Methodologies

The synthesis of these chiral cyclopropanes is non-trivial and requires high enantioselectivity. The Epichlorohydrin Route is the industry standard for producing high-purity AEIC and related analogues.

Synthesis Diagram: The Epichlorohydrin Route

Figure 2: Enantioselective synthesis of AEIC starting from (R)-Epichlorohydrin.

Protocol: Synthesis of AEIC Precursor

Based on Kazuta et al. (2002)

Objective: Synthesis of the chiral cyclopropane lactone intermediate.

-

Reagents: (R)-Epichlorohydrin (1.0 eq), Phenylsulfonylacetonitrile (1.2 eq), NaOEt (2.5 eq), Ethanol (anhydrous).

-

Reaction:

-

Dissolve NaOEt in anhydrous EtOH under Argon at 0°C.

-

Add Phenylsulfonylacetonitrile dropwise; stir for 30 min.

-

Add (R)-Epichlorohydrin dropwise.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench with saturated NH4Cl solution.

-

-

Workup:

-

Extract with EtOAc (3x). Wash combined organics with brine.

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

-

Validation:

-

Verify structure via 1H-NMR (look for cyclopropane protons at 1.2-1.8 ppm).

-

Verify optical purity via Chiral HPLC (>98% ee required).

-

Part 5: Pharmacological Profiling Protocols

To validate the bioisosteric replacement, one must determine the binding affinity (

Membrane Preparation (Rat Cortex)

Standard for H3 Receptor Binding

-

Tissue: Dissect cerebral cortex from male Sprague-Dawley rats.

-

Homogenization: Homogenize tissue in ice-cold buffer (50 mM Na2/K phosphate, pH 7.4) using a Polytron.

-

Centrifugation:

-

Spin at 20,000 x g for 20 min at 4°C.

-

Discard supernatant. Resuspend pellet in fresh buffer.

-

Repeat wash step twice to remove endogenous histamine.

-

-

Storage: Resuspend final pellet to ~5 mg protein/mL. Store at -80°C.

Radioligand Binding Assay

Ligand:

-

Incubation:

-

Total Binding: 200 µL membrane suspension + 50 µL

(1 nM final) + 50 µL buffer. -

Non-Specific Binding (NSB): Add 10 µM Thioperamide or 10 µM R-alpha-methylhistamine.

-

Test Compound: Add increasing concentrations (

to

-

-

Condition: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

-

Analysis:

-

Count radioactivity via liquid scintillation.

-

Calculate

using non-linear regression (GraphPad Prism). -

Convert to

using the Cheng-Prusoff equation:

-

References

-

Kazuta, Y., et al. (2002). "Development of Versatile Cis- and Trans-Dicarbon-Substituted Chiral Cyclopropane Units: Synthesis of (1S,2R)- and (1R,2R)-2-Aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes and Their Enantiomers as Conformationally Restricted Analogues of Histamine." Journal of Organic Chemistry. Link

-

Kazuta, Y., et al. (2003). "Cyclopropane-Based Conformational Restriction of Histamine. (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, a Highly Selective Agonist for the Histamine H3 Receptor, Having a cis-Cyclopropane Structure." Journal of Medicinal Chemistry. Link

-

Kitbunnadaj, R., et al. (2003). "Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry. Link

-

Minick, D. J., et al. (2007).[2] "An investigation of the absolute configuration of the potent histamine H3 receptor antagonist GT-2331 using vibrational circular dichroism." Chirality. Link

-

Watanabe, M., et al. (2012). "Cyclopropane-based stereochemical diversity-oriented conformational restriction strategy: histamine H3 and/or H4 receptor ligands with the 2,3-methanobutane backbone." Organic & Biomolecular Chemistry. Link

Sources

(R)-2-cyclopropylpyrrolidine PubChem CID 50988052 data

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of (R)-2-cyclopropylpyrrolidine, structured for researchers and drug development professionals.

Executive Summary

(R)-2-Cyclopropylpyrrolidine (PubChem CID 50988052) is a chiral heterocyclic building block of increasing significance in medicinal chemistry. Characterized by a saturated five-membered nitrogen ring substituted with a strained cyclopropyl group at the C2 position, this scaffold offers unique steric and electronic properties. It serves as a critical pharmacophore in the development of Histamine H3 receptor antagonists and other GPCR ligands, where the cyclopropyl moiety functions as a bioisostere for alkyl groups (e.g., isopropyl, tert-butyl) to enhance metabolic stability and receptor subtype selectivity.

Chemical Profile & Physicochemical Data[1][2][3][4][5][6][7][8][9]

The following data characterizes the specific (R)-enantiomer. Researchers should note that commercial batches often require chiral purity verification due to the potential for racemization under harsh acidic/basic conditions.

| Property | Data |

| IUPAC Name | (2R)-2-cyclopropylpyrrolidine |

| Common Name | (R)-2-Cyclopropylpyrrolidine |

| CAS Number | 1270206-86-4 |

| PubChem CID | 50988052 |

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.19 g/mol |

| Chiral Center | C2 (R-configuration) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~150–155 °C (Estimated at 760 mmHg); often distilled under reduced pressure |

| Density | ~0.90 g/mL (Predicted) |

| pKa (Conjugate Acid) | ~10.5–11.0 (Typical for 2-alkylpyrrolidines) |

| Solubility | Soluble in methanol, DCM, DMSO; miscible with water (as HCl salt) |

| LogP | ~1.15 (Predicted) |

Synthetic Methodology: Resolution of Racemate

While asymmetric synthesis (e.g., using Ellman’s sulfinamide) is possible, the most robust and scalable protocol for laboratory preparation involves the synthesis of the racemate followed by classical optical resolution. This method ensures high enantiomeric excess (ee) through iterative crystallization.

Core Protocol: Synthesis and Resolution

Phase 1: Synthesis of Racemic 2-Cyclopropylpyrrolidine

-

Grignard Addition: React 4-chlorobutyronitrile with cyclopropylmagnesium bromide in anhydrous ether/THF at 0°C.

-

Imine Cyclization: The intermediate imine is treated with a reducing agent (e.g., LiAlH₄ or NaBH₄ in EtOH) to facilitate cyclization and reduction to the pyrrolidine.

-

Workup: Quench with aqueous NaOH, extract with ether, and distill to obtain racemic 2-cyclopropylpyrrolidine.

Phase 2: Optical Resolution (The Self-Validating Step)

This phase uses (S)-(+)-Mandelic acid as the chiral resolving agent.

-

Step 1: Dissolve racemic 2-cyclopropylpyrrolidine (1.0 eq) in hot ethanol.

-

Step 2: Add (S)-(+)-Mandelic acid (1.0 eq) slowly with stirring.

-

Step 3: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The diastereomeric salt of the (R)-amine with (S)-acid typically crystallizes less solubly (verify specific salt pair solubility for this congener).

-

Step 4: Filter the crystals.

-

Step 5 (Recrystallization): Recrystallize the salt from ethanol/ether until constant melting point and optical rotation are achieved.

-

Step 6 (Free Basing): Treat the purified salt with 2M NaOH and extract with DCM. Dry over Na₂SO₄ and concentrate to yield (R)-2-cyclopropylpyrrolidine.

Validation (QC)

-

Chiral HPLC: Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA/Diethylamine.

-

Target: >98% ee.

Workflow Diagram: Synthesis & Resolution

Figure 1: Step-wise synthesis and optical resolution workflow for isolating the (R)-enantiomer.

Medicinal Chemistry Applications

The "Cyclopropyl Effect" in Drug Design

The incorporation of (R)-2-cyclopropylpyrrolidine into drug scaffolds is driven by specific structural advantages over acyclic alkyl groups (e.g., isopropyl or ethyl):

-

Metabolic Stability: The cyclopropyl C-H bonds are stronger (higher bond dissociation energy, ~106 kcal/mol) than typical secondary or tertiary alkyl C-H bonds. This reduces susceptibility to Cytochrome P450-mediated oxidative dealkylation at the position alpha to the ring.

-

Conformational Constraint: The rigid cyclopropyl ring restricts the conformational freedom of the pyrrolidine side chain, potentially locking the molecule into a bioactive conformation that enhances binding affinity (entropic advantage).

-

Sigma-Hole Interactions: The strained ring can engage in unique hydrophobic or weak electrostatic interactions with receptor pockets.

Target Class: Histamine H3 Antagonists

This scaffold is prominent in the design of Histamine H3 receptor antagonists/inverse agonists, used for treating cognitive disorders (e.g., Alzheimer's, ADHD) and narcolepsy.

-

Mechanism: The basic nitrogen of the pyrrolidine serves as the primary pharmacophore, forming a salt bridge with a conserved Aspartate residue (Asp3.32) in the transmembrane region of the GPCR.

-

Stereochemistry: The (R)-configuration often dictates the vector of the cyclopropyl group, directing it into a specific hydrophobic sub-pocket (e.g., between TM3 and TM5), which can drastically improve selectivity over H1 or H4 receptors compared to the (S)-enantiomer.

Pharmacophore Visualization

Figure 2: Pharmacophore model showing the binding interaction of the (R)-2-cyclopropylpyrrolidine moiety within a GPCR binding pocket (e.g., Histamine H3).

Handling and Safety Data (MSDS Highlights)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to air (CO₂ absorption).

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 50988052. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

- Hancock, A. A., et al. (2004). Histamine H3 antagonists in models of cognition and attention. Current Opinion in Investigational Drugs. (Contextual reference for 2-substituted pyrrolidine H3 antagonists).

-

Bauer, M., et al. (2021).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.[1] Retrieved from [Link]

Sources

Thermodynamic Stability and Conformational Dynamics of Cyclopropyl-Substituted Pyrrolidines in Drug Design

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional (3-D) architectures is a defining paradigm shift in modern drug discovery. Cyclopropyl-substituted pyrrolidines—both fused and spirocyclic—serve as privileged scaffolds in this domain. By introducing significant ring strain, the cyclopropyl moiety paradoxically enhances the thermodynamic stability of the overall drug-target complex by locking the pyrrolidine ring into a bioactive conformation. This whitepaper explores the thermodynamic principles, self-validating synthetic methodologies, and pharmacokinetic advantages of these advanced 3-D building blocks.

The Shift to 3-D Chemical Space: Escaping Flatland

Historically, medicinal chemistry relied heavily on planar molecules, which often suffer from poor solubility and off-target promiscuity. Spirocyclic and fused pyrrolidines combine the hydrogen-bond accepting capabilities of standard pyrrolidines with the rigid, 3-D geometry of spirocycles[1]. This rigidification of otherwise floppy molecules provides tighter, more selective interactions with target proteins, mitigating off-target effects while simultaneously improving aqueous solubility and other physicochemical properties[1].

Thermodynamic Stability and Conformational Locking

The Causality of Rigidity:

Unsubstituted pyrrolidines are conformationally flexible, rapidly interconverting between envelope and half-chair conformations. When a cyclopropyl group is fused or spiro-linked to the pyrrolidine core, it introduces immense local ring strain. However, this strain restricts the flexibility of the pyrrolidine ring, heavily biasing the molecule toward a specific 3-D vector geometry. During target engagement, this pre-organization drastically reduces the entropic penalty (

Thermodynamic vs. Kinetic Control in Scaffold Synthesis:

The thermodynamic stability of these strained systems also dictates their synthetic pathways. For instance, the synthesis of pyrrolidine derivatives via the (3+2) cycloaddition of azomethine ylides with electron-deficient alkenes (2-pi-electron components) is governed by a strict kinetic versus thermodynamic dichotomy[2]. Computational bond evolution theory reveals that the exo-pathway is kinetically favored due to a lower activation Gibbs free energy (

Thermodynamic vs. kinetic control in the (3+2) cycloaddition forming cyclopropyl-pyrrolidines.

Experimental Protocols: Self-Validating Synthetic Workflows

To access these 3-D building blocks for Fragment-Based Drug Discovery (FBDD), robust and scalable synthetic methodologies are required[3]. A highly effective route involves the dibromocyclopropanation of an alkene followed by a borylation-rearrangement sequence[3][4].

Protocol: Synthesis of Cyclopropyl-Pyrrolidine MIDA Boronates

-

Dibromocyclopropanation: React the exocyclic alkene-containing N-Boc pyrrolidine with bromoform (CHBr₃) and KOH in the presence of a phase-transfer catalyst (PTC)[3].

-

Causality: The PTC is essential to shuttle the hydroxide ion into the organic phase, enabling the generation of the highly reactive dibromocarbene intermediate necessary to overcome the steric hindrance of the pyrrolidine ring.

-

-

Lithium-Halogen Exchange & Trapping: Dissolve the crude gem-dibromocyclopropane intermediate and pinacolborane (HBpin) in THF and cool strictly to -78 °C. Dropwise add s-BuLi[4].

-

Causality: The strict temperature control (-78 °C) and the use of the sterically hindered s-BuLi prevent competitive protodeboronation and ensure selective mono-lithiation.

-

-

1,2-Matteson-Pasto Rearrangement: Allow the reaction to proceed for 30 minutes. The intermediate ate-complex undergoes a 1,2-hydride migration to yield the cyclopropyl pinacol boronate[3][4].

-

Self-Validation Step: Before proceeding, analyze an aliquot via ¹¹B NMR. A resonance shift from tetrahedral boron (ate-complex) to trigonal planar boron confirms successful rearrangement, preventing downstream cross-coupling failures.

-

-

MIDA Conversion: Convert the crude pinacol boronate into the corresponding MIDA boronate[4]. This step protects the boronic acid, providing a stable, crystalline 3-D building block ready for Suzuki-Miyaura cross-coupling[3].

Step-by-step synthetic workflow for cyclopropyl-pyrrolidine 3-D building blocks via borylation.

Physicochemical Profiling and Data Presentation

The incorporation of a cyclopropyl (or related spiro-oxetane) ring dramatically alters the physicochemical profile of the pyrrolidine base. The table below summarizes the comparative thermodynamic and pharmacokinetic parameters.

| Scaffold Architecture | Relative Lipophilicity (cLogP) | Metabolic Stability (P450 Oxidation) | Conformational Flexibility | Target Binding Entropic Penalty |

| Unsubstituted Pyrrolidine | Baseline | Low (Prone to | High (Envelope | High |

| Fused Cyclopropyl-Pyrrolidine | Lowered | Moderate-High | Restricted (Locked 3-D geometry) | Low |

| Spiro-Oxetane-Pyrrolidine | Significantly Lowered | High (Geometric constraints block oxidation)[5] | Highly Restricted | Very Low |

Data synthesized from FBDD guidelines and spirocycle microsomal stability assays.

Case Studies in Applied Drug Discovery

The thermodynamic and structural benefits of these scaffolds have been validated in several high-profile clinical applications:

-

Ledipasvir (HCV NS5A Inhibitor): The synthesis of Ledipasvir relies heavily on a closely related cyclopropyl-proline portion. This motif is critical for binding affinity, locking the backbone into a conformation that mimics the natural peptide substrate while resisting proteolytic degradation[1].

-

Sitafloxacin: A potent fluoroquinolone antibiotic where a cyclopropane-fused spirocyclic pyrrolidine serves as a key intermediate. The scaffold enhances both the potency and the pharmacokinetic safety profile of the final drug[1].

Conclusion

The thermodynamic stability of cyclopropyl-substituted pyrrolidines extends far beyond isolated ring strain; it represents a holistic energetic advantage gained during target binding. By mastering the synthetic protocols—such as borylation rearrangements and controlled cycloadditions—medicinal chemists can predictably navigate 3-D chemical space, yielding drug candidates with superior metabolic stability and target affinity.

References

-

[1] Spirocyclic Pyrrolidines in Drug Discovery | Source: PharmaBlock | 1

-

[3] Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth | Source: White Rose eTheses Online | 3

-

[4] Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery | Source: Journal of the American Chemical Society | 4

-

[2] Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory | Source: RSC Publishing |2

-

[5] 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide | Source: Benchchem | 5

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Oxa-6-azaspiro[3.4]octane-6-carboxamide | Benchchem [benchchem.com]

Novel Nitrogen Heterocycles for CNS Drug Delivery

A Technical Guide to Redox-Targeting and Bioisosteric Scaffolds

Executive Summary

The blood-brain barrier (BBB) remains the single most significant attrition factor in central nervous system (CNS) drug development. Over 98% of small-molecule drugs and nearly 100% of large-molecule therapeutics fail to cross this endothelial tight-junction barrier in therapeutically relevant concentrations.[1] Nitrogen heterocycles offer a unique chemical solution to this challenge. Their ability to modulate pKa, serve as metabolic "locking" mechanisms, and act as stable bioisosteres allows for precise tuning of lipophilicity (LogP) and transporter recognition.

This guide details two high-impact strategies utilizing nitrogen heterocycles: the Redox Chemical Delivery System (CDS) using dihydropyridines, and the use of 1,2,3-Triazoles as stable peptidomimetics. It provides actionable protocols for synthesis and validation, ensuring a self-validating workflow for CNS drug discovery.

Section 1: The Chemical Rationale

Why Nitrogen Heterocycles?

Nitrogen heterocycles are not merely structural scaffolds; they are functional tools for manipulating physicochemical properties essential for BBB penetration.

-

pKa Modulation: The basicity of nitrogen allows for pH-dependent ionization. A drug must be lipophilic (uncharged) to cross the BBB but often requires water solubility (charged) for systemic distribution. Heterocycles like piperazines and pyridines allow fine-tuning of pKa to achieve an optimal balance (typically pKa 6.0–8.0).

-

Hydrogen Bonding: The BBB is impermeable to compounds with high Polar Surface Area (PSA > 90 Ų). Nitrogen heterocycles can mask hydrogen bond donors (HBD) via intramolecular bonding or steric shielding, reducing the desolvation energy penalty required to enter the lipid bilayer.

-

Metabolic Stability: Unlike ester or amide bonds which are prone to rapid hydrolysis, specific N-heterocycles like 1,2,3-triazoles are metabolically inert, resisting proteases and oxidases until they reach the target site.

Section 2: Strategic Scaffolds & Mechanisms

Strategy A: The Redox Chemical Delivery System (CDS)

The CDS approach utilizes the 1,4-dihydropyridine (DHP)

-

Entry: The drug is covalently linked to a lipophilic DHP carrier (acting as a "Trojan Horse"). This neutral, lipophilic prodrug passively diffuses across the BBB.

-

Oxidation: Once inside the brain parenchyma, oxidoreductases convert the DHP moiety into a quaternary pyridinium salt.

-

Lock-in: The charged pyridinium species cannot cross the BBB back into the bloodstream, effectively trapping the drug in the CNS.

-

Clearance: Any prodrug remaining in the periphery is rapidly oxidized and cleared by the kidneys due to its polarity, reducing systemic toxicity.

Figure 1: The Redox Chemical Delivery System (CDS) mechanism illustrating the metabolic "lock-in" of dihydropyridine prodrugs within the CNS.

Strategy B: 1,2,3-Triazoles as Bioisosteres

The 1,2,3-triazole ring, generated via Click Chemistry (CuAAC), acts as a rigid bioisostere for amide bonds.

-

Dipole Moment: The strong dipole (~5D) aligns with transporter binding pockets without introducing ionizable groups that might hinder passive diffusion.

-

Stability: Unlike amides, triazoles are resistant to enzymatic cleavage, prolonging the half-life of peptide-based CNS drugs.

-

Transporter Hijacking: Triazole-modified scaffolds can mimic histidine or phenylalanine, potentially utilizing the LAT1 (Large Neutral Amino Acid Transporter) for active transport across the BBB.

Section 3: Experimental Protocols

Protocol 1: Synthesis of Triazole-Linked CNS Library (CuAAC)

Objective: To synthesize a library of triazole-based CNS candidates with high yield and regioselectivity.

Reagents:

-

Alkyne-functionalized drug scaffold (1.0 equiv)

-

Azide-functionalized lipophilic tail (1.0 equiv)

-

CuSO₄·5H₂O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent: t-BuOH/H₂O (1:1 v/v)

Procedure:

-

Dissolution: Dissolve the alkyne and azide components in the t-BuOH/H₂O mixture. The biphasic nature ensures solubility of both organic and inorganic components.

-

Catalyst Activation: Add the CuSO₄ solution followed immediately by the sodium ascorbate. The solution should turn from blue to bright yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor via TLC or LC-MS.

-

Work-up: Dilute with water and extract with ethyl acetate. The triazole product is typically stable and remains in the organic phase.

-

Purification: Wash with ammonium chloride (to remove copper traces) and brine. Dry over MgSO₄. Purify via silica gel column chromatography.

-

Validation: Confirm 1,4-regioisomer formation using ¹H-NMR (distinct triazole proton singlet at

7.5–8.5 ppm).

Protocol 2: PAMPA-BBB High-Throughput Screening

Objective: To predict passive BBB permeability (

Materials:

-

Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm pore size).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in dodecane.

-

Buffer: PBS (pH 7.4).

Workflow:

-

Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the PVDF membrane of the donor plate. Allow 5 minutes for the solvent to evaporate/impregnate.

-

Donor Preparation: Dissolve test compounds in DMSO (stock) and dilute to 10 µM in PBS (Donor Buffer). Add 200 µL to each donor well.

-

Acceptor Preparation: Add 300 µL of PBS (Acceptor Buffer) to the acceptor plate wells.

-

Sandwich Assembly: Place the donor plate on top of the acceptor plate, ensuring the membrane touches the acceptor buffer ("wet sandwich").

-

Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

Calculation:

Calculate the effective permeability (

Figure 2: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Section 4: Data Analysis & Validation

The following table benchmarks novel nitrogen heterocycle strategies against standard controls.

Table 1: Comparative Physicochemical Properties & BBB Permeability

| Compound Class | Representative Structure | LogP (Oct/Water) | TPSA (Ų) | PAMPA | CNS Classification |

| Control (High) | Corticosterone | 1.94 | 74.6 | 14.2 | Permeable (CNS+) |

| Control (Low) | Ofloxacin | -0.4 | 73.8 | 0.8 | Non-Permeable (CNS-) |

| DHP-Prodrug | Dopamine-CDS (DHP form) | 2.85 | 65.2 | 11.5 | Highly Permeable |

| Locked Metabolite | Dopamine-CDS (Pyridinium) | -2.10 | 65.2 | < 0.1 | Trapped (Impermeable) |

| Novel Scaffold | 1,2,3-Triazole derivative (6bd) | 3.20 | 58.4 | 4.38 | Permeable (CNS+) |

Note:

Interpretation

-

The "Goldilocks" Zone: Successful CNS candidates (DHP form, Triazole 6bd) possess a LogP between 2.0 and 3.5 and a TPSA < 90 Ų.

-

The Lock-in Effect: The drastic drop in permeability for the Pyridinium salt (Pe < 0.1) confirms the efficacy of the CDS retention mechanism.

References

-

Targeting drugs to the brain by redox chemical delivery systems. Med Res Rev. (2000). Available at: [Link]

-

The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Expert Opin Drug Discov. (2022).[2] Available at: [Link]

-

Permeability (Pe) in the PAMPA-BBB assay for compounds. ResearchGate Data. (2020).[3] Available at: [Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Methodology. Creative Biolabs. Available at: [Link][4]

-

Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration. J. Med. Chem. (2021).[3][5][6] Available at: [Link]

Sources

- 1. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of (R)-2-Cyclopropylpyrrolidine in Modern Drug Discovery: Physicochemical Profiling and Synthetic Methodologies

Executive Summary

In contemporary medicinal chemistry, the shift toward higher sp³ character (escaping "flatland") has driven the demand for conformationally restricted, chiral building blocks. (R)-2-cyclopropylpyrrolidine has emerged as a privileged scaffold in the design of highly selective targeted therapies. By incorporating a cyclopropyl ring at the α-position of the pyrrolidine core, medicinal chemists can exploit unique steric and stereoelectronic effects. The cyclopropyl group acts as a rigid, lipophilic shield; its unique sp²-like C–C bond character allows it to engage in weak C–H···π interactions within hydrophobic binding pockets, while its rigid geometry minimizes the entropic penalty upon target binding.

This whitepaper provides an in-depth technical analysis of the molecular properties, pharmacological applications, and validated synthetic protocols for incorporating (R)-2-cyclopropylpyrrolidine into advanced active pharmaceutical ingredients (APIs).

Core Physicochemical & Structural Data

Understanding the baseline physicochemical properties of (R)-2-cyclopropylpyrrolidine is critical for predicting its behavior in pharmacokinetic (PK) models and its influence on the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug candidate. The low molecular weight and optimal lipophilicity make it an ideal fragment for lead optimization[1].

Table 1: Physicochemical Profile of (R)-2-Cyclopropylpyrrolidine

| Property | Value | Causality / Impact on Drug Design |

| Molecular Formula | C₇H₁₃N | Provides a low-molecular-weight fragment that minimally inflates the overall mass of the API. |

| Molecular Weight | 111.18 g/mol | Ensures final drug candidates remain compliant with Lipinski’s Rule of 5[1]. |

| CAS Registry Number | 1270206-86-4 | Unique identifier for the (R)-enantiomer[1]. |

| SMILES String | C1CNC1 | Defines the absolute (R)-stereochemistry at the C2 position[1]. |

| LogP | 1.1484 | Enhances membrane permeability and hydrophobic pocket affinity without causing excessive lipophilic toxicity[1]. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA facilitates excellent blood-brain barrier (BBB) penetration and intracellular target engagement[1]. |

| Rotatable Bonds | 1 | High conformational rigidity lowers the entropic penalty of binding[1]. |

Pharmacological Applications: Case Studies in Target Engagement

The utility of (R)-2-cyclopropylpyrrolidine spans multiple therapeutic areas, acting as a critical vector-directing moiety in several classes of inhibitors.

Ubiquitin Specific Protease 19 (USP19) Inhibitors

USP19 is a deubiquitinating enzyme localized to the endoplasmic reticulum, playing a key role in the ER-associated degradation (ERAD) pathway. It rescues specific substrates (e.g., p27Kip1, c-IAPs) from proteasomal degradation. Knockout or inhibition of USP19 leads to the accumulation of p27Kip1, halting cancer cell proliferation, and is also implicated in treating muscular atrophy and type II diabetes[2]. Derivatives utilizing the 2-cyclopropylpyrrolidine moiety have been patented as potent USP19 inhibitors, where the chiral pyrrolidine fits precisely into the enzyme's S1 pocket, blocking ubiquitin cleavage[2].

Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors

PDK1 is a master kinase in the PI3K/AKT signaling pathway, regulating cell survival and proliferation. Aberrant PDK1 activity is a hallmark of various carcinomas. (R)-2-cyclopropylpyrrolidine has been utilized in the synthesis of 6-(4-pyrimidinyl)-1H-indazole derivatives targeting PDK1[3]. The cyclopropyl group provides a critical steric bulk that forces the pyrimidine core into an active conformation, enhancing kinase selectivity[3].

Sepiapterin Reductase (SPR) Inhibitors for Pain Management

SPR catalyzes the final step in the de novo synthesis of tetrahydrobiopterin (BH4). Depletion of BH4 via SPR inhibition reduces the synthesis of neurotransmitters associated with neuropathic pain. Recent patents highlight condensed heterocyclic compounds incorporating 2-cyclopropylpyrrolidine as highly efficacious SPR inhibitors, offering a novel non-opioid mechanism for pain relief[4].

Bcl-2 Inhibitors and Antimicrobial Agents

Beyond kinases and proteases, this scaffold is utilized in the development of Bcl-2 inhibitors (e.g., Venetoclax analogs) for lymphoid malignancies, where it modulates the binding affinity in the BH3 hydrophobic cleft[5]. Additionally, it has been used in the semisynthesis of Kanglemycin derivatives to combat Rifampicin-resistant Mycobacterium tuberculosis and Staphylococcus aureus[6].

Figure 1: Mechanistic pathway of USP19 inhibition by (R)-2-cyclopropylpyrrolidine derivatives, leading to targeted protein degradation.

Advanced Synthetic Methodologies

Accessing the Chiral Building Block

While classical resolution methods exist, modern photoredox catalysis provides a highly efficient route to functionalized pyrrolidines. The MacMillan group has demonstrated state-of-the-art metallaphotoredox methodologies (e.g., Ir/Ni dual catalysis) that allow for the direct α-functionalization of N-Boc pyrrolidine using bromocyclopropane, achieving high yields and excellent enantioselectivity when coupled with chiral ligands[7].

Self-Validating Protocol: Palladium-Catalyzed C–N Cross-Coupling

Incorporating (R)-2-cyclopropylpyrrolidine into an aryl halide scaffold via Nucleophilic Aromatic Substitution (SNAr) is often hampered by the severe steric hindrance of the α-cyclopropyl group. Therefore, Palladium-catalyzed Buchwald-Hartwig amination is the method of choice. The following protocol is designed as a self-validating system to ensure high yield while strictly preventing racemization at the α-chiral center.

Causality of Experimental Choices:

-

Catalyst Choice: A highly active Pd precatalyst (e.g., RuPhos Pd G3) is required to lower the activation energy barrier imposed by the bulky C2-cyclopropyl group.

-

Base Selection: Sodium tert-butoxide (NaOtBu) is used; however, if the substrate contains base-sensitive functional groups, weaker bases like Cs₂CO₃ must be substituted to prevent epimerization of the α-stereocenter.

-

In-Process Control (IPC): LC-MS is mandatory to track the consumption of the aryl halide, preventing over-reaction or degradation.

Step-by-Step Methodology

-

Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Aryl Halide (1.0 equiv), RuPhos Pd G3 (0.05 equiv), RuPhos ligand (0.05 equiv), and Cs₂CO₃ (2.0 equiv). Rationale: Excluding oxygen prevents the rapid oxidation of the active Pd(0) species to inactive Pd(II).

-

Reagent Addition: Seal the flask with a septum, remove from the glovebox, and connect to a Schlenk line. Add anhydrous 1,4-dioxane (0.2 M) followed by (R)-2-cyclopropylpyrrolidine hydrochloride (1.2 equiv)[8].

-

Thermal Activation: Heat the reaction mixture to 90 °C. Stir vigorously for 12–24 hours.

-

In-Process Monitoring: After 12 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the aryl halide peak area is <2% relative to the product mass [M+H]⁺.

-

Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with EtOAc (3 × 10 mL) and concentrate the filtrate under reduced pressure[8].

-

Purification & Validation: Purify the crude residue via silica gel flash chromatography (gradient: Hexanes/EtOAc).

-

Stereochemical Verification (Critical): Submit the purified product to Chiral HPLC analysis (e.g., Chiralpak AD-H column) against a racemic standard. Validation Check: Enantiomeric excess (ee) must be >98% to confirm that the basic coupling conditions did not induce racemization.

Figure 2: Standardized self-validating workflow for the incorporation of (R)-2-cyclopropylpyrrolidine into pharmaceutical scaffolds.

References

- Google Patents. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19).

- Google Patents. WO2010059658A1 - Chemical compounds.

-

European Patent Office. EP 4219500 A1 - CONDENSED HETEROCYCLIC COMPOUND. Retrieved from[Link]

- Google Patents. WO2019210828A1 - Bcl-2 INHIBITORS.

-

National Institutes of Health (PMC). A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens. Retrieved from[Link]

-

Princeton University. SUPPLEMENTARY INFORMATION - Macmillan Group. Retrieved from[Link]

- Google Patents. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl).

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19) - Google Patents [patents.google.com]

- 3. WO2010059658A1 - Chemical compounds - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]

- 6. A Semisynthetic Kanglemycin Shows In Vivo Efficacy against High-Burden Rifampicin Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-2-Cyclopropylpyrrolidine via a Chiral Pool Approach

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Areas: Synthesis of Histone Deacetylase (HDAC) Inhibitors, Bcl-2 Inhibitors, and Histamine H3 Receptor Antagonists.

Strategic Rationale & Mechanistic Causality

The (R)-2-cyclopropylpyrrolidine motif is a highly valued chiral building block in modern medicinal chemistry, serving as a critical structural determinant in the development of targeted therapeutics such as HDAC inhibitors[1] and Bcl-2 inhibitors[2].

By utilizing D-proline (which possesses the (R)-configuration at C2), we bypass the need for asymmetric induction. The critical challenge in this pathway is preventing the epimerization of the sensitive α-chiral aldehyde intermediate (N-Boc-D-prolinal)[3]. Our protocol mitigates this risk through cryogenic Swern oxidation and immediate Wittig olefination, followed by a stereospecific Simmons-Smith cyclopropanation[4].

Mandatory Visualization: Synthetic Workflow

Synthetic workflow for (R)-2-cyclopropylpyrrolidine via D-Proline chiral pool approach.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the optimized 5-step workflow.

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Protection & Reduction | Boc₂O, then BH₃·THF | 0 to 25 | 12 | 85 | >99 |

| 2 | Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 | 2 | 90 | >99 |

| 3 | Wittig Olefination | Ph₃PCH₃Br, KOtBu | 0 to 25 | 4 | 75 | >99 |

| 4 | Cyclopropanation | Et₂Zn, CH₂I₂ | 0 to 25 | 16 | 80 | >99 |

| 5 | Deprotection | 4N HCl in Dioxane | 25 | 2 | 95 | >99 |

| Overall | D-Proline to Product | - | - | ~36 | ~43 | >99 |

Step-by-Step Experimental Protocols & Self-Validating QC

Step 1: Synthesis of N-Boc-D-prolinol

Causality: Borane-THF (BH₃·THF) is selected for the reduction of the N-Boc-protected amino acid because it selectively reduces the carboxylic acid to a primary alcohol without cleaving the acid-sensitive Boc protecting group.

-

Dissolve D-proline (1.0 equiv) in THF/H₂O (1:1). Add NaOH (1.1 equiv) and Boc₂O (1.1 equiv) at 0 °C. Stir for 12 h at room temperature.

-

Acidify to pH 3 with 1M KHSO₄, extract with EtOAc, and concentrate to yield N-Boc-D-proline.

-

Dissolve N-Boc-D-proline in anhydrous THF at 0 °C. Dropwise add BH₃·THF (1.5 equiv).

-

Stir for 4 h, quench carefully with MeOH, and concentrate.

-

Self-Validating QC: IR spectroscopy must show the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp primary alcohol O-H stretch at ~3300 cm⁻¹.

Step 2: Swern Oxidation to N-Boc-D-prolinal[3]

Causality: The α-chiral center of N-Boc-D-prolinal is highly prone to base-catalyzed epimerization. Swern oxidation is utilized because the strictly controlled cryogenic temperature (-78 °C) kinetically freezes the stereocenter, preventing racemization.

-

To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM at -78 °C, dropwise add DMSO (2.4 equiv). Stir for 15 min.

-

Add a solution of N-Boc-D-prolinol (1.0 equiv) in DCM dropwise. Stir for 45 min at -78 °C.

-

Add anhydrous Et₃N (5.0 equiv) dropwise. Stir for 15 min at -78 °C, then allow warming to 0 °C over 1 h.

-

Quench with saturated aqueous NH₄Cl, extract with DCM, and concentrate. Use immediately in Step 3.

-

Self-Validating QC: ¹H NMR (CDCl₃) must show a distinct aldehyde proton singlet at ~9.5 ppm. Do not subject to silica gel chromatography, as it promotes epimerization.

Step 3: Wittig Olefination to N-Boc-(R)-2-vinylpyrrolidine

Causality: The ylide must be pre-formed and the aldehyde added to it. This ensures the sensitive aldehyde is immediately consumed upon introduction, minimizing its residence time in the basic environment.

-

Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF at 0 °C. Add KOtBu (1.4 equiv) to generate the yellow ylide. Stir for 1 h.

-

Dropwise add the crude N-Boc-D-prolinal from Step 2 (in THF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3 h.

-

Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc).

-

Self-Validating QC: ¹H NMR must show the disappearance of the aldehyde peak and the appearance of a terminal vinyl multiplet at ~5.7 ppm (1H) and doublets at ~5.1 ppm (2H).

Step 4: Simmons-Smith Cyclopropanation[4]

Causality: The Furukawa modification utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) generates a zinc carbenoid intermediate. This concerted, stereospecific [2+1] cycloaddition strictly occurs on the terminal alkene, avoiding radical intermediates that could lead to stereochemical scrambling.

-

Dissolve N-Boc-(R)-2-vinylpyrrolidine (1.0 equiv) in anhydrous DCM under N₂ at 0 °C.

-

Add Et₂Zn (1.0 M in hexanes, 3.0 equiv) dropwise.

-

Slowly add CH₂I₂ (6.0 equiv) dropwise. (Caution: Exothermic carbenoid formation).

-

Stir the opaque white mixture at room temperature for 16 h.

-

Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, and purify by flash chromatography.

-

Self-Validating QC: ¹H NMR must confirm the complete loss of vinyl protons and the emergence of highly shielded cyclopropyl ring protons between 0.1 ppm and 0.8 ppm.

Step 5: Deprotection to (R)-2-Cyclopropylpyrrolidine Hydrochloride

Causality: Anhydrous HCl in dioxane is used to cleave the Boc group without risking hydrolysis or ring-opening of the strained cyclopropyl moiety, which can occur under aqueous acidic conditions.

-

Dissolve N-Boc-(R)-2-cyclopropylpyrrolidine in a minimal amount of anhydrous DCM.

-

Add 4N HCl in dioxane (10.0 equiv) at room temperature.

-

Stir for 2 h until gas evolution (CO₂, isobutylene) ceases.

-

Evaporate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum.

-

Self-Validating QC: ¹H NMR (D₂O) must show the complete disappearance of the intense 9H Boc singlet at ~1.4 ppm. The final product should be a highly water-soluble white powder.

References

1.[1] HISTONE DEACETYLASE INHIBITORS AND COMPOSITIONS AND METHODS OF USE THEREOF (EP3291809B1). European Patent Office. 2.[2] Bcl-2 INHIBITORS (WO2019210828A1). World Intellectual Property Organization. 3.[3] Combinatorial organic synthesis of unique biologically active compounds (US20040110228A1). United States Patent and Trademark Office. 4.[4] A One-Pot Iodo-Cyclization/Transition Metal-Catalyzed Cross-Coupling Sequence: Synthesis of Substituted Oxazolidin-2-ones from N-Boc-allylamines. Organic Letters (ACS Publications).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2019210828A1 - Bcl-2 INHIBITORS - Google Patents [patents.google.com]

- 3. US20040110228A1 - Combinatorial organic synthesis of unique biologically active compounds - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Protocols for reductive amination using (R)-2-cyclopropylpyrrolidine

Application Note: High-Fidelity Reductive Alkylation of (R)-2-Cyclopropylpyrrolidine

Strategic Significance & Chemical Context

(R)-2-cyclopropylpyrrolidine is a privileged pharmacophore in modern drug discovery, most notably serving as a critical intermediate in the synthesis of the HCV NS5A inhibitor Pibrentasvir (ABT-530) . The incorporation of the cyclopropyl moiety at the

-

Conformational Restriction: It locks the nitrogen lone pair vector, influencing binding affinity.

-

Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the susceptible

-carbon.

The Synthetic Challenge: While reductive amination is a routine transformation, this specific substrate presents unique challenges. The steric bulk of the cyclopropyl group adjacent to the nucleophilic nitrogen hinders the initial attack on the carbonyl carbon. Furthermore, the preservation of the (R)-stereocenter is paramount; harsh conditions (high heat or strong Lewis acids) can lead to partial racemization via enamine intermediates.

This guide presents two validated protocols: Method A (Standard) for reactive aldehydes/ketones, and Method B (Titanium-Mediated) for sterically encumbered or electron-rich ketones.

Mechanistic Logic & Reaction Pathway

The reaction proceeds via the formation of an unstable hemiaminal, followed by dehydration to a reactive iminium ion . Unlike primary amines, which form stable imines, secondary amines like (R)-2-cyclopropylpyrrolidine form positively charged iminium species.

Critical Insight: The reduction of the iminium ion must be faster than the reduction of the starting carbonyl. Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is sterically bulky and electron-deficient, making it highly selective for the charged iminium ion over the neutral carbonyl.

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway for the reductive amination of secondary amines. Note the critical dehydration step to form the iminium ion.[1][2]

Experimental Protocols

Method A: The Standard Protocol (STAB)

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone).

Reagents:

-

(R)-2-cyclopropylpyrrolidine (1.0 equiv)

-

Aldehyde/Ketone (1.1 – 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial under N2 atmosphere, dissolve (R)-2-cyclopropylpyrrolidine (1.0 equiv) in anhydrous DCE (0.2 M concentration).

-

Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

-

Catalysis: Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion. Do not skip this for ketones.

-

Mixing: Stir at room temperature for 15–30 minutes to establish the hemiaminal/iminium equilibrium.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at room temperature for 2–16 hours. Monitor by LC-MS for the disappearance of the amine (m/z = 112 for parent) and appearance of the product.

-

Quench: Quench carefully with saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

Method B: The "Hard" Protocol (Ti-Mediated)

Best for: Acetophenones, sterically hindered ketones, or electron-rich carbonyls where Method A fails.

Why this works: Titanium(IV) isopropoxide acts as a strong Lewis acid to force iminium formation and simultaneously acts as a water scavenger, driving the equilibrium forward.

Reagents:

-

(R)-2-cyclopropylpyrrolidine (1.0 equiv)

-

Ketone (1.2 equiv)

-

Titanium(IV) isopropoxide [Ti(OiPr)4] (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH4) (2.0 equiv) Note: We use NaBH4 here, not STAB, because the Ti-complex is reduced in a separate step.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

-

Complexation: In a dried flask under N2, combine the amine (1.0 equiv) and ketone (1.2 equiv).

-

Lewis Acid Addition: Add neat Ti(OiPr)4 (1.5 equiv) via syringe.

-

Caution: The mixture may become viscous. If neat stirring is impossible, add a minimal amount of THF (0.5 mL/mmol).

-

-

Incubation: Stir at ambient temperature for 6–12 hours. Crucial: This allows the "titanium-amine" complex to form.

-

Dilution: Dilute the reaction mixture with anhydrous MeOH (0.3 M).

-

Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) portion-wise (exothermic).

-

Workup (The "Emulsion" Fix):

-

Add 1N NaOH or water to quench. A thick white precipitate (TiO2) will form.

-

Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.[3]

-

Purification & Isolation Strategy

Since the product is a tertiary amine, Acid-Base extraction is the most efficient purification method, often eliminating the need for chromatography.

| Step | Action | Chemical Logic |

| 1 | Acidify | Extract organic layer with 1N HCl. The product (tertiary amine) and unreacted starting amine go into the Aqueous layer. Neutral impurities remain in Organic. |

| 2 | Wash | Wash the aqueous acidic layer with Et2O or DCM. Discard organic wash. |

| 3 | Basify | Basify the aqueous layer to pH > 12 using 6N NaOH. The amines are now free bases and insoluble in water. |

| 4 | Extract | Extract the cloudy aqueous mixture with DCM (3x). |

| 5 | Scavenge | If starting amine remains, treat the organic layer with an isocyanate scavenger resin or perform column chromatography (DCM/MeOH/NH4OH). |

Decision Matrix for Protocol Selection

Use this logic flow to determine the optimal starting conditions for your specific substrate.[4]

Figure 2: Protocol selection guide based on carbonyl electrophilicity and steric environment.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[5] Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[7][8][9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

-

Wagner, R., et al. "Synthesis of Pibrentasvir (ABT-530), a Potent NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 2018, 61(9), 4052–4066.[3] Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. How to synthesize Pibrentasvir and its pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. designer-drug.com [designer-drug.com]

- 9. organic-chemistry.org [organic-chemistry.org]

Preparation of energetic H3 receptor ligands

Application Note: Advanced Synthesis and Characterization of Energetic (Radiolabeled) and High-Affinity Histamine H3 Receptor Ligands

Abstract

The Histamine H3 Receptor (H3R) is a critical presynaptic autoreceptor regulating the release of histamine and other neurotransmitters (acetylcholine, dopamine, norepinephrine).[1][2][3][4][5] It is a high-value target for treating narcolepsy (e.g., Pitolisant), cognitive deficits (Alzheimer’s), and obesity. This Application Note provides a comprehensive technical guide for the preparation of "energetic" H3 ligands —specifically defined here as High-Specific-Activity Radioligands (e.g.,

Introduction: The Shift to Non-Imidazole Scaffolds

Early H3R ligands (e.g., thioperamide) contained imidazole rings, which suffered from poor blood-brain barrier (BBB) penetration and inhibition of cytochrome P450 enzymes. Modern drug development focuses on non-imidazole scaffolds , typically characterized by a basic amine (often piperidine) linked to an aromatic core via an alkyl ether or alkyl chain.

Key Structural Motif: [Basic Amine Head] — [Alkyl Linker] — [Aromatic Core]

This guide focuses on the synthesis of Pitolisant (a piperidine ether derivative) as the "cold" standard and the preparation of

Protocol A: Chemical Synthesis of High-Affinity Ligand (Pitolisant Scaffold)

Rationale: Before generating an energetic radioligand, the high-affinity "cold" standard must be synthesized for identity confirmation and competition binding assays.

Target Compound: 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (Pitolisant).

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Convergent synthesis strategy for Pitolisant involves coupling a piperidine fragment with a chlorophenyl linker.